molecular formula C17H27N3O B5262687 N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5262687
M. Wt: 289.4 g/mol
InChI Key: ZBIFVOWNBSKCLM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetamide group attached to a piperazine ring, which is further substituted with a 2-ethylphenyl group and a propyl group. It is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The starting material, 1-propylpiperazine, is reacted with 2-ethylphenylamine under suitable conditions to form the intermediate compound.

    Acetylation Reaction: The intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide can be compared with other piperazine derivatives, such as:

  • N-(2-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2-ethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(2-ethylphenyl)-2-(4-butylpiperazin-1-yl)acetamide

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. The presence of the propyl group on the piperazine ring and the 2-ethylphenyl group on the acetamide moiety can influence its interaction with molecular targets and its overall biological activity.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-3-9-19-10-12-20(13-11-19)14-17(21)18-16-8-6-5-7-15(16)4-2/h5-8H,3-4,9-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIFVOWNBSKCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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